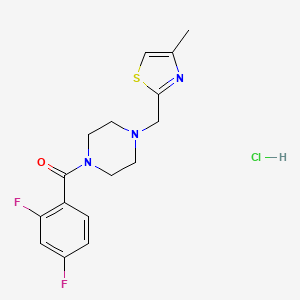
(2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate piperazine, a structural motif found in many biologically active compounds, into the molecule . The product is typically purified by crystallization and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is used to incorporate a piperazine ring into the molecule . The product is then purified by crystallization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra . The 1H spectrum shows characteristic signals for the protons of piperazine, the methoxy group, the CH2 group, and aromatic protons .Scientific Research Applications
Synthesis and Chemical Analysis
- Research has focused on the synthesis of related compounds, exploring their preparation methods and structural analysis. For instance, Zheng Rui (2010) detailed the synthesis process starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4%. The structural identities of intermediates and the target compound were confirmed using NMR techniques (Zheng Rui, 2010).
Antimicrobial Activity
- A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Compounds exhibited notable antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential for further research into their applications as antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science and Structural Studies
- The compound and its derivatives have been studied for their thermal, optical, etching, and structural properties, including theoretical calculations. For example, Karthik et al. (2021) synthesized a compound by substituting reaction and characterized it through various spectroscopic techniques. The study revealed detailed insights into the compound's stability and interaction energies, providing a foundation for potential applications in material science (C. S. Karthik et al., 2021).
Pharmacological Properties
- Some research has focused on the pharmacological properties of related compounds, investigating their potential as therapeutic agents. For instance, studies have examined their anticancer and antituberculosis activities, with certain derivatives showing significant activity against specific cell lines and pathogens. This highlights the compound's relevance in drug discovery and development for addressing critical health issues (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . These targets play crucial roles in cellular processes like cell growth, apoptosis, and signal transduction.
Mode of Action
Thiazole derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells or the inhibition of their growth.
Biochemical Pathways
The downstream effects of these interactions could include the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.
Result of Action
Thiazole derivatives have been reported to show growth inhibition activity against certain cancer cell lines . This suggests that the compound may have potential anticancer activity.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS.ClH/c1-11-10-23-15(19-11)9-20-4-6-21(7-5-20)16(22)13-3-2-12(17)8-14(13)18;/h2-3,8,10H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPUVQBWUXMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
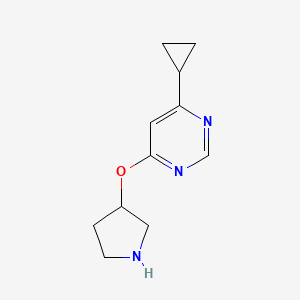
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
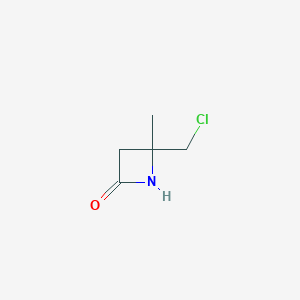
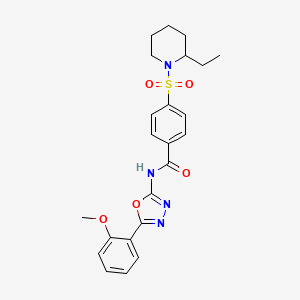
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
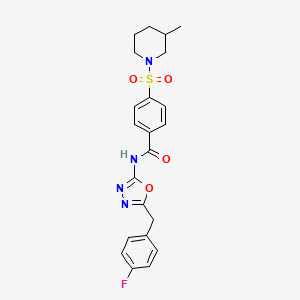
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

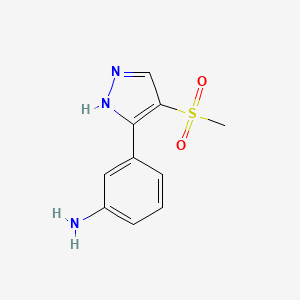


![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)
